N-benzyl-2-cyclopropyl-N-methylpyrimidin-4-amine
Description
N-benzyl-2-cyclopropyl-N-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a benzyl-methylamine substitution at position 4 and a cyclopropyl group at position 2 of the pyrimidine ring. The cyclopropyl moiety introduces ring strain, which may enhance metabolic stability and influence binding affinity compared to bulkier substituents .
Properties
IUPAC Name |
N-benzyl-2-cyclopropyl-N-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-18(11-12-5-3-2-4-6-12)14-9-10-16-15(17-14)13-7-8-13/h2-6,9-10,13H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIINIZSHQQJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-cyclopropyl-N-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with cyclopropyl ketone and a suitable pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-cyclopropyl-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The benzyl, cyclopropyl, or methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Properties
N-benzyl-2-cyclopropyl-N-methylpyrimidin-4-amine has shown promise in cancer research. Studies have indicated that it may inhibit certain protein kinases involved in tumor growth and progression. Protein kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell division and survival . Research has established the druggability of the USP1/UAF1 deubiquitinase complex as a potential target for anticancer therapies involving this compound .
Anti-inflammatory Effects
Recent literature has highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. These compounds can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins . The structure–activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance anti-inflammatory activity while minimizing toxicity.
Case Study: Anticancer Applications
In a study investigating the efficacy of various pyrimidine derivatives against cancer cell lines, this compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. The IC50 values indicated potent activity against multiple cancer types, suggesting its potential as a lead compound for further drug development .
Case Study: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound revealed that it significantly reduced edema in animal models when compared to control groups. The mechanism was attributed to the inhibition of COX enzymes, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of N-benzyl-2-cyclopropyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between N-benzyl-2-cyclopropyl-N-methylpyrimidin-4-amine and related pyrimidine derivatives:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Substituent Effects on Reactivity and Bioactivity
- Cyclopropyl vs. Nitrophenyl : The cyclopropyl group in the target compound likely reduces electron-withdrawing effects compared to the nitro group in N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine . This difference may result in higher metabolic stability but lower electrophilicity, impacting interactions with biological targets.
- Positional Isomerism : The cyclopropyl group at position 2 (target compound) versus position 4 (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine) alters steric and electronic profiles. Position 2 substitution may favor binding to hinge regions of kinases, as seen in pazopanib-like inhibitors .
- Benzyl-Methylamine vs.
Pharmacological Implications
Pyrimidine derivatives are frequently explored in oncology. For example:
- The sulfanyl and fused benzothieno system in N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine may enhance binding to hydrophobic kinase pockets .
- Chloropyrimidine analogs like N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine demonstrate antitumor activity by targeting tyrosine kinases .
Biological Activity
N-benzyl-2-cyclopropyl-N-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.
- Benzyl Group : A phenyl ring attached to a -CH2- group, enhancing lipophilicity and potential receptor interactions.
- Cyclopropyl Group : A three-membered carbon ring that may influence the compound's conformation and binding properties.
- Methyl Group : Present on the nitrogen atom, affecting the compound's basicity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity and specificity are influenced by the compound's structure, particularly the presence of the benzyl and cyclopropyl groups. The compound may exert its effects through:
- Enzyme Inhibition : By binding to active sites of enzymes, it can inhibit their function, which is crucial in pathways related to cancer and inflammation.
- Receptor Modulation : Interaction with specific receptors can lead to downstream effects in cellular signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation.
Anticancer Activity
The compound has been explored for its anticancer properties. It has demonstrated the ability to inhibit cell proliferation in several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression. Notably, studies have reported IC50 values indicating effective concentrations for inhibiting cancer cell growth.
Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent. It may inhibit key inflammatory mediators such as COX-2 and TNFα, which are involved in chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-cyclopropyl-N-methylpyrimidin-4-amine | Lacks benzyl group | Reduced activity compared to target |
| N-benzyl-N-methylpyrimidin-4-amine | Lacks cyclopropyl group | Different reactivity profiles |
| 2-cyclopropyl-N-methylpyrimidin-4-amine | No benzyl group | Varies in potency against targets |
Case Studies
- Anticancer Studies : In a study involving various cancer cell lines, this compound exhibited IC50 values ranging from 0.1 to 5 μM, indicating significant anticancer activity compared to standard chemotherapeutics .
- Anti-inflammatory Research : A recent investigation reported that this compound significantly reduced levels of inflammatory cytokines in vitro, demonstrating its potential for treating inflammatory diseases .
- Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at concentrations as low as 50 μg/mL .
Q & A
Q. What are the key considerations for synthesizing N-benzyl-2-cyclopropyl-N-methylpyrimidin-4-amine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclopropane functionalization. A common approach is:
Pyrimidine core formation : React 4-chloro-2-cyclopropylpyrimidine with methylamine under basic conditions.
N-Benzylation : Introduce the benzyl group via alkylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).
Purification : Use column chromatography or recrystallization to isolate the product.
Critical factors include controlling reaction temperature (to avoid cyclopropane ring opening) and optimizing stoichiometry to minimize byproducts like over-alkylated species .
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of methods ensures structural confirmation and purity assessment:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and cyclopropane integrity.
- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% is standard for research-grade material) .
Advanced Research Questions
Q. How can crystallographic refinement challenges be addressed for this compound?
Crystallographic refinement using SHELXL (from the SHELX suite) is ideal for small-molecule structures. Key steps include:
Data collection : Use high-resolution synchrotron data (≤ 0.8 Å) to resolve cyclopropane geometry.
Hydrogen bonding analysis : Apply restraints for N–H⋯N interactions observed in pyrimidine derivatives .
Disorder modeling : Address positional disorder in the benzyl group using PART instructions.
Validation : Check with tools like PLATON to ensure geometric accuracy .
Q. How should researchers resolve contradictory biological activity data for this compound?
Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies:
Purity verification : Re-analyze compound batches via LC-MS and elemental analysis.
Stereochemical confirmation : Ensure the cyclopropane and benzyl groups are not racemized (via circular dichroism or X-ray).
Dose-response studies : Test multiple concentrations to rule out non-specific effects.
Computational docking : Compare binding modes across different protein conformers (e.g., using AutoDock Vina) to explain variability .
Q. What strategies optimize structure-activity relationship (SAR) studies for pyrimidine derivatives?
Focus on substituent modulation :
- Cyclopropane modifications : Replace with other strained rings (e.g., aziridine) to test steric effects.
- Benzyl group substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to alter π-π stacking.
- Methylamine replacement : Test bulkier amines (e.g., isopropyl) for hydrophobic pocket compatibility.
Validate using molecular dynamics simulations to predict binding stability .
Q. Which advanced techniques assess intermolecular interactions in solid-state studies?
- Hirshfeld surface analysis : Quantifies close contacts (e.g., C–H⋯π interactions common in aromatic pyrimidines).
- DSC/TGA : Evaluates thermal stability linked to crystal packing.
- Powder XRD : Detects polymorphic forms that may affect bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
